molecular formula C8H12N4O B14429544 1-Amino-2-(4-methoxyphenyl)guanidine CAS No. 82252-85-5

1-Amino-2-(4-methoxyphenyl)guanidine

Cat. No.: B14429544
CAS No.: 82252-85-5
M. Wt: 180.21 g/mol
InChI Key: HSMLKJFOROFUAK-UHFFFAOYSA-N
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Description

1-Amino-2-(4-methoxyphenyl)guanidine is a compound belonging to the guanidine family, which is known for its versatile functional groups Guanidines are found in many natural products and play key roles in various biological functions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-(4-methoxyphenyl)guanidine can be synthesized through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines. This method provides efficient access to diverse guanidines with yields up to 81% . The reaction conditions are mild, making it a convenient method for synthesis.

Industrial Production Methods: Industrial synthesis of guanidines often involves the reaction of amines with carbodiimides or thioureas in conjunction with thiophilic metal salts . Another method includes the use of S-methylisothioureas as guanylating agents . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(4-methoxyphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine group into other functional groups.

    Reduction: Reduction reactions can be used to modify the guanidine group, often employing reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Hydrogen gas and sodium borohydride are frequently used.

    Substitution Reagents: Halides and nucleophiles such as sodium azide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroguanidines, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-methoxyphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic, allowing it to form stable complexes with various biological molecules. This interaction can modulate biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-Amino-2-(4-methoxyphenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its high basicity make it a versatile compound in various fields of research and industry .

Properties

CAS No.

82252-85-5

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

1-amino-2-(4-methoxyphenyl)guanidine

InChI

InChI=1S/C8H12N4O/c1-13-7-4-2-6(3-5-7)11-8(9)12-10/h2-5H,10H2,1H3,(H3,9,11,12)

InChI Key

HSMLKJFOROFUAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(N)NN

Origin of Product

United States

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